2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
The compound “2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two nitrogen atoms, and one carbon atom. It also has fluorophenoxy and methoxyphenyl groups attached to it .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the oxadiazole ring, fluorophenoxy group, and methoxyphenyl group could make it reactive under certain conditions .Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research on advanced oxidation processes (AOPs) has demonstrated their effectiveness in degrading recalcitrant compounds in aqueous environments, potentially including complex organic molecules similar to 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. AOPs lead to the generation of various by-products and involve mechanisms that could be relevant for the degradation of such compounds. The study emphasizes the importance of understanding the kinetics, mechanisms, and biotoxicity of by-products formed during the AOPs to enhance the degradation efficiency and environmental safety (Qutob et al., 2022).
Role in Analgesic Mechanisms
Although primarily focused on acetaminophen, research into its analgesic effects and mechanisms provides a framework for understanding how structurally related compounds might interact with biological systems. Analgesic mechanisms, including the inhibition of cyclooxygenase enzymes and the activation of cannabinoid receptors, offer insights into potential research applications for related compounds in pain management and neuropharmacology (Ohashi & Kohno, 2020).
Pharmacogenetic Profiles in Drug Metabolism
Investigations into the metabolism of acetaminophen have highlighted the impact of genetic differences on the metabolism and efficacy of drugs. This research avenue suggests that studying the genetic factors affecting the metabolism of compounds like this compound could provide insights into personalized medicine and the development of safer and more effective therapeutic agents (Zhao & Pickering, 2011).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
Research into 1,3,4-oxadiazole derivatives, a core structural component of the compound , has uncovered a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities. These findings suggest significant potential for compounds containing the 1,3,4-oxadiazole moiety in developing new medicinal agents with diverse bioactivities (Verma et al., 2019).
Environmental Monitoring and Toxicity Assessment
The presence and impact of pharmaceutical compounds in aquatic environments have raised concerns about their ecological and health effects. Studies on the occurrence, fate, and behavior of related compounds in water bodies emphasize the need for environmental monitoring and the development of effective removal strategies to mitigate their impact. Such research is crucial for understanding the environmental persistence and toxicity of complex organic molecules, including this compound, and for safeguarding water quality (Haman et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-6-2-11(3-7-13)16-17(21-25-20-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRBOAMCPAIWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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